molecular formula C11H9F3N2O2 B8336445 {1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-3-yl}methanol

{1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-3-yl}methanol

Cat. No. B8336445
M. Wt: 258.20 g/mol
InChI Key: SPCVPZNMWIWDQT-UHFFFAOYSA-N
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Patent
US09198913B2

Procedure details

LiAlH4 (0.137 g, 3.61 mmol) was added to a solution of ester 66 (1.081 g, 3.60 mmol) in Et2O (20 mL) at 0° C. and the stirred mixture was warmed to room temperature for 1 h, then cooled to 0° C. and quenched with ice. The mixture was diluted with Et2O (100 mL) and saturated aqueous sodium potassium tartrate (100 mL) and then filtered through Celite. The organic layer was dried and chromatographed on silica gel, eluting with CH2Cl2:EtOAc (95:5), to give {1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-3-yl}methanol (67) (0.888 g, 96%) as a white solid: mp 53-54° C.; 1H NMR [(CD3)2SO] δ 8.44 (d, J=2.5 Hz, 1H), 7.92 (d, J=8.5 Hz, 2H), 7.48 (d, J=8.5 Hz, 2H), 6.50 (d, J=2.5 Hz, 1H), 5.15 (t, J=5.8 Hz, 1H), 4.51 (d, J=5.8 Hz, 2H). APCI MS m/z 259 [M+H]+.
Quantity
0.137 g
Type
reactant
Reaction Step One
Name
ester
Quantity
1.081 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[F:7][C:8]([F:27])([F:26])[O:9][C:10]1[CH:15]=[CH:14][C:13]([N:16]2[CH:20]=[CH:19][C:18]([C:21](OCC)=[O:22])=[N:17]2)=[CH:12][CH:11]=1>CCOCC>[F:27][C:8]([F:7])([F:26])[O:9][C:10]1[CH:15]=[CH:14][C:13]([N:16]2[CH:20]=[CH:19][C:18]([CH2:21][OH:22])=[N:17]2)=[CH:12][CH:11]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.137 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
ester
Quantity
1.081 g
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)N1N=C(C=C1)C(=O)OCC)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with ice
ADDITION
Type
ADDITION
Details
The mixture was diluted with Et2O (100 mL) and saturated aqueous sodium potassium tartrate (100 mL)
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel
WASH
Type
WASH
Details
eluting with CH2Cl2:EtOAc (95:5)

Outcomes

Product
Name
Type
product
Smiles
FC(OC1=CC=C(C=C1)N1N=C(C=C1)CO)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.888 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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